

In Vitro Characterization of U7D-1: A Technical Guide

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Compound of Interest		
Compound Name:	U7D-1	
Cat. No.:	B15542223	Get Quote

This guide provides an in-depth overview of the in vitro characterization of **U7D-1**, a first-in-class potent and selective Proteolysis Targeting Chimera (PROTAC) degrader of Ubiquitin-Specific Protease 7 (USP7).[1][2][3] **U7D-1** has demonstrated significant anticancer activity, including in p53 mutant cancer cells, making it a valuable chemical tool for investigating USP7 functions and a promising therapeutic candidate.[1][2] This document details the quantitative metrics of **U7D-1**'s activity, the experimental protocols used for its characterization, and the underlying signaling pathways it modulates.

Data Presentation: Quantitative Activity of U7D-1

The in vitro potency of **U7D-1** has been quantified through various assays, primarily focusing on its ability to induce the degradation of its target protein, USP7, and its anti-proliferative effects on cancer cell lines. The key metrics are summarized below.



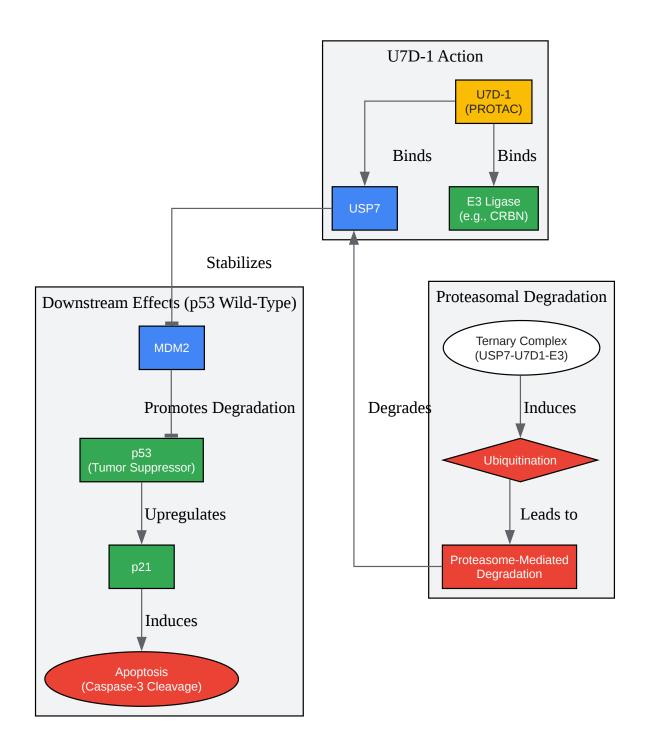
Metric	Value	Cell Line	Conditions	Description
DC50	33 nM	RS4;11	-	The concentration of U7D-1 required to induce 50% degradation of USP7 protein.[1]
IC50	53.5 nM	Jeko-1	7-day exposure	The concentration of U7D-1 required to inhibit cell proliferation by 50%.[1]
IC50	727 nM	Jeko-1 CRBN KO	7-day exposure	The anti- proliferative activity is significantly reduced in Cereblon (CRBN) knockout cells, demonstrating the CRBN- dependent mechanism of this PROTAC.[1]
Degradation	83.2%	RS4;11	1 μM, 24h	Percentage of USP7 protein level reduction at a specified concentration and time.[1]



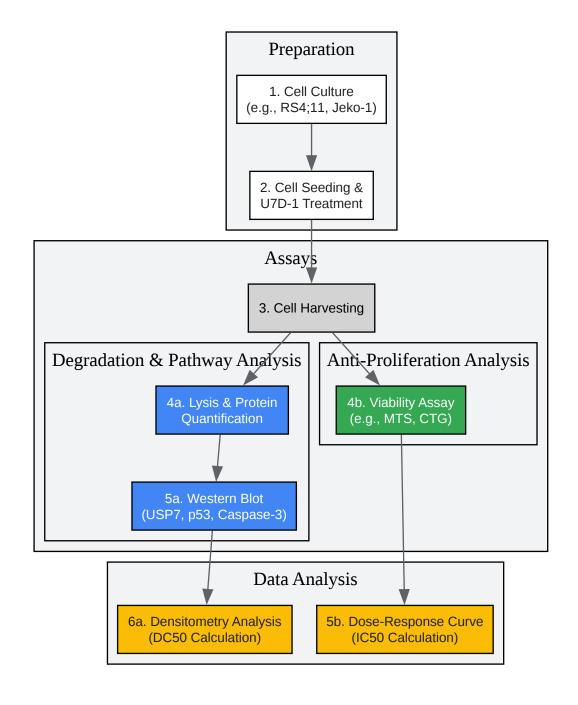
Signaling Pathway of U7D-1 Activity

U7D-1 functions by inducing the targeted degradation of USP7, a deubiquitinating enzyme that plays a critical role in several cellular processes, including the p53 tumor suppressor pathway. [2][4][5] USP7 stabilizes the E3 ubiquitin ligase MDM2, which in turn targets p53 for proteasomal degradation.[2] By degrading USP7, **U7D-1** disrupts this process, leading to an accumulation of p53, activation of downstream targets like p21, and subsequent induction of apoptosis.[1] Notably, **U7D-1** retains its anti-proliferative effects in p53-mutant cancer cells, suggesting the involvement of p53-independent mechanisms as well.[1][2]









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